propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a synthetic organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a pyrazole ring substituted with a dihydroxyphenyl group and linked to a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of 2,4-dihydroxyacetophenone with hydrazine hydrate under acidic conditions to form 3-(2,4-dihydroxyphenyl)-1H-pyrazole.
Esterification: The pyrazole derivative is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Potential anti-inflammatory and anticancer activities have been explored.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The biological activity of propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is primarily attributed to its ability to interact with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-hydroxybenzoate: A simpler ester with similar structural features but lacking the pyrazole ring.
3-(2,4-Dihydroxyphenyl)-1H-pyrazole: The pyrazole derivative without the ester linkage.
4-Hydroxybenzoic acid: The parent compound used in the synthesis of the ester.
Uniqueness
Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is unique due to the combination of the pyrazole ring and the dihydroxyphenyl group, which confer distinct biological activities and chemical reactivity compared to its simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-9-25-19(24)12-3-6-14(7-4-12)26-17-11-20-21-18(17)15-8-5-13(22)10-16(15)23/h3-8,10-11,22-23H,2,9H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPJJPYSSBAAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331665 |
Source
|
Record name | propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662178 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879458-58-9 |
Source
|
Record name | propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.